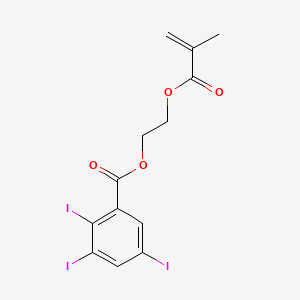
2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate
Descripción general
Descripción
2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate is a chemical compound with the molecular formula C13H11I3O4 and a molecular weight of 611.94 g/mol . This compound is characterized by the presence of three iodine atoms attached to a benzoyl group, which is further linked to an ethyl methacrylate moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate is utilized in various scientific research fields, including:
Chemistry: It is used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: The compound is employed in the development of radiopaque materials for imaging applications.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: The compound is used in the production of high-performance coatings and adhesives.
Safety and Hazards
In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, it is recommended to collect and arrange disposal, keeping the chemical in suitable and closed containers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate typically involves the esterification of 2,3,5-triiodobenzoic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products:
Substitution Reactions: The major products are derivatives of 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate with substituted functional groups.
Polymerization: The major products are polymers with repeating units of the methacrylate monomer.
Mecanismo De Acción
The mechanism of action of 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on the functional groups present in the polymer structure.
Comparación Con Compuestos Similares
2,3,5-Triiodobenzoic acid: This compound shares the triiodobenzoic acid moiety but lacks the methacrylate group.
2-(Methacryloyloxy)ethyl 2,3,5-triiodobenzoate: This compound is structurally similar and can be considered a direct analog.
Uniqueness: 2-(2’,3’,5’-Triiodobenzoyl)ethyl methacrylate is unique due to the presence of both the triiodobenzoic acid and methacrylate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly valuable in the synthesis of specialized polymers and materials.
Propiedades
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2,3,5-triiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11I3O4/c1-7(2)12(17)19-3-4-20-13(18)9-5-8(14)6-10(15)11(9)16/h5-6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULXFDVOMMITJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=C(C(=CC(=C1)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11I3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167056 | |
| Record name | 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161042-10-0 | |
| Record name | 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161042100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2',3',5'-Triiodobenzoyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


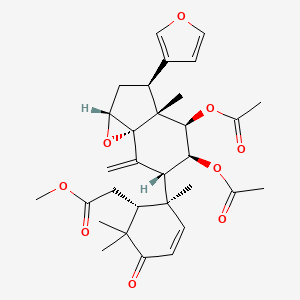

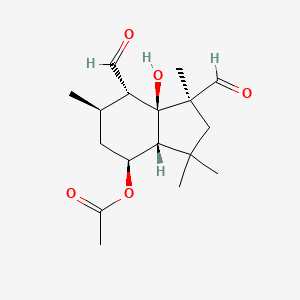
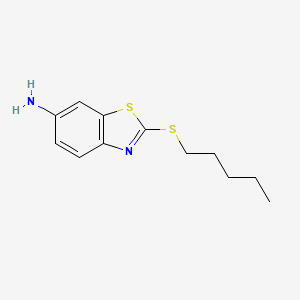
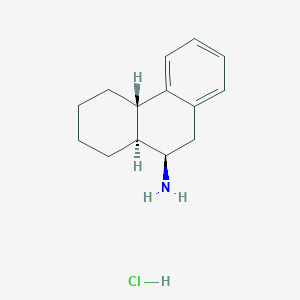


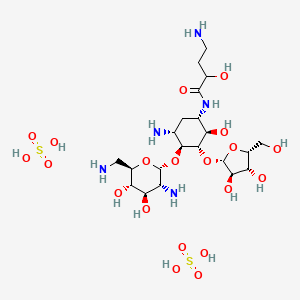
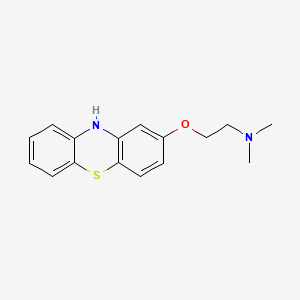
![5-(Benzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B1222981.png)

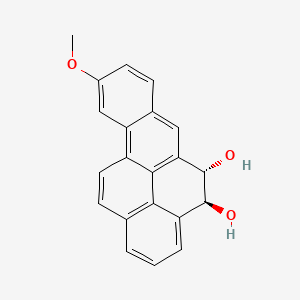
![4-[4-(Dimethylamino)styryl]-n-methylpyridinium](/img/structure/B1222988.png)
